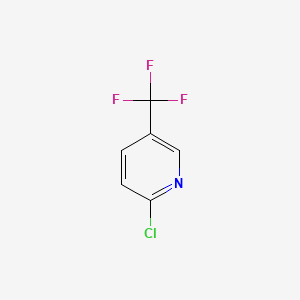

2-Chloro-5-(trifluoromethyl)pyridine

説明

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZJMSDDOOAOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075251 | |

| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-81-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G66D966B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine

CAS Number: 52334-81-3

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine, a pivotal intermediate in the chemical industry. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound, also known as 2,5-CTF, is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a chlorine atom and a trifluoromethyl group.[1] These substitutions are key to its utility, with the chlorine atom serving as a reactive site for nucleophilic substitution and cross-coupling reactions, and the electron-withdrawing trifluoromethyl group enhancing lipophilicity and metabolic stability in derivative molecules.[2] It typically presents as a colorless to light yellow transparent liquid or a white to yellowish crystalline low-melting solid.[3][4][5]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | References |

| CAS Number | 52334-81-3 | [1][3] |

| Molecular Formula | C₆H₃ClF₃N | [1][3] |

| Molecular Weight | 181.54 g/mol | [1] |

| Melting Point | 32-34 °C | [3][6] |

| Boiling Point | 139-141 °C | [3] |

| Density | 1.417 g/mL at 25 °C | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, and toluene. Insoluble in water. | [3] |

| EC Number | 257-856-5 | |

| InChI Key | JFZJMSDDOOAOIV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)Cl | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, often starting from readily available picoline isomers. The choice of synthetic pathway can depend on factors like raw material cost, desired purity, and scalability. One of the most commercially viable methods starts with 3-methylpyridine (B133936) (3-picoline).[8]

General Synthetic Pathways

Several methods for the synthesis of this compound have been developed:

-

From 3-Methylpyridine (3-Picoline) : This is considered a highly potent route.[8] It involves a multi-step process that can include N-oxidation, chlorination of the pyridine ring, chlorination of the methyl group to a trichloromethyl group, and finally, fluorination to yield the trifluoromethyl group.[8] A key advantage of some variations of this method is that isomers produced during intermediate steps do not necessarily need to be separated, simplifying the overall process.[8]

-

Simultaneous Vapor-Phase Chlorination/Fluorination : This approach involves the reaction of 3-picoline with chlorine and a fluorine source at high temperatures (>300°C) over a transition metal-based catalyst.[9][10] This one-step reaction can provide a good yield of the target molecule.[9][10]

-

From 2-Chloro-5-(trichloromethyl)pyridine (B1585791) : A straightforward fluorination of 2-chloro-5-(trichloromethyl)pyridine serves as a direct method to produce the final compound.[5]

The diagram below illustrates a common synthetic workflow starting from 3-methylpyridine.

References

- 1. Buy this compound | 52334-81-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 52334-81-3 [huimengchem.cn]

- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 6. This compound | CAS#:52334-81-3 | Chemsrc [chemsrc.com]

- 7. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Chloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The information is presented to support research, development, and manufacturing activities involving this compound.

Core Physical and Chemical Properties

This compound is a halogenated pyridine (B92270) derivative with the chemical formula C₆H₃ClF₃N.[1][2] At room temperature, it can present as a colorless to light yellow liquid or a white to yellowish crystalline low-melting solid.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 181.54 g/mol | [1][5] |

| 181.543 g/mol | [6] | |

| 181.55 g/mol | [2] | |

| Melting Point | 29 °C | |

| 30.2 °C | [3] | |

| 30-32 °C | [5] | |

| 32-34 °C | [2][4][6][7][8] | |

| Boiling Point | 139-141 °C | [2] |

| 147 °C | ||

| 152 °C | [3][4] | |

| 171.6 ± 35.0 °C at 760 mmHg | [6][7] | |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| 1.417 g/mL at 25 °C | [4][8] | |

| 1.417 (specific gravity) | [2] | |

| 1.46 g/cm³ | [5] | |

| Flash Point | 57.6 ± 25.9 °C | [7] |

| 65 °C | [3] | |

| >230 °F (110 °C) | [4] | |

| 113 °C - closed cup | [9] | |

| Vapor Pressure | 40 mmHg at 70°C | [3] |

| Solubility | Sparingly soluble in water.[3] Soluble in most organic solvents such as chloroform, dichloromethane, ether, petroleum ether, and toluene.[2][5] | [2][3][5] |

| Partition Coefficient (logP) | 2.41 (estimated) | [3] |

Experimental Protocols for Property Determination

The following sections outline standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a capillary tube method with a melting point apparatus.[10]

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][10]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10 °C/min) until the temperature is close to the expected melting point.[11]

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point can be determined using a micro-scale method with a Thiele tube or an aluminum block.[3]

Procedure:

-

A small amount of liquid this compound is placed in a small test tube or fusion tube.[3][6]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[3][5]

-

The test tube is attached to a thermometer and heated in an oil bath (Thiele tube) or an aluminum block.[3][7]

-

The apparatus is heated slowly and gently.[3]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination

The density of liquid this compound can be determined by measuring the mass of a known volume.

Procedure:

-

A clean, dry volumetric flask or pycnometer of a known volume (e.g., 10 mL) is weighed accurately.

-

The flask is filled to the mark with this compound at a specific temperature (e.g., 25 °C).

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its volume.[13]

Solubility Determination

A qualitative determination of solubility can be performed through simple mixing tests.

Procedure:

-

Approximately 25 mg of solid this compound or 0.05 mL of the liquid is placed in a small test tube.[14]

-

A small portion of the solvent (e.g., 0.75 mL of water or an organic solvent) is added.[14]

-

The test tube is shaken vigorously.[14]

-

The mixture is observed to determine if the compound has dissolved completely (soluble), partially dissolved (sparingly or slightly soluble), or not dissolved at all (insoluble).

Synthesis Pathway Visualization

This compound is a crucial intermediate in the synthesis of various agrochemicals. One common synthetic route starts from 3-methylpyridine (B133936) (3-picoline). The following diagram illustrates a simplified workflow for this synthesis.

Caption: Synthesis of this compound from 3-Methylpyridine.

This technical guide provides a foundational understanding of the physical properties of this compound, essential for its safe handling, application in synthesis, and quality control. For further details on specific applications and reactivity, consulting peer-reviewed literature is recommended.

References

- 1. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ws [chem.ws]

- 5. byjus.com [byjus.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. pennwest.edu [pennwest.edu]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Bioactive Compound Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique electronic properties, conferred by the presence of both an electron-withdrawing trifluoromethyl group and a reactive chlorine atom on the pyridine (B92270) scaffold, make it an exceptionally valuable precursor for the development of a wide range of bioactive molecules. While its most prominent commercial applications to date are in the agrochemical sector—serving as a key intermediate for potent herbicides—the structural motifs it enables are of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine core is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, detailed synthetic protocols, and key applications of this compound, with a focus on its role in the synthesis of enzyme-inhibiting compounds.

Core Chemical Structure and Properties

This compound is a crystalline, low-melting-point solid or a colorless to light yellow liquid, depending on its purity and the ambient temperature. The structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, which serves as a versatile leaving group for nucleophilic aromatic substitution and a handle for cross-coupling reactions. The 5-position is occupied by a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety that significantly influences the reactivity of the pyridine ring and imparts desirable pharmacokinetic properties to its derivatives.[1]

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-CTF, 5-Trifluoromethyl-2-chloropyridine | [2] |

| CAS Number | 52334-81-3 | [2] |

| Molecular Formula | C₆H₃ClF₃N | [2] |

| Molecular Weight | 181.54 g/mol | [2] |

| Appearance | White to yellowish crystalline low melting solid or colorless liquid | [3] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 152 °C (at 760 mmHg) | [3] |

| Density | 1.417 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ether, toluene. Insoluble in water. | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.69 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 147.2 (q), 136.2 (q), 124.2, 123.3 (q), 121.2 (q) | [4] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.8 (s, 3F) | [2] |

| InChI Key | JFZJMSDDOOAOIV-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=NC=C1C(F)(F)F)Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via a multi-step process starting from readily available 3-picoline (3-methylpyridine). The general strategy involves the chlorination of the pyridine ring and the conversion of the methyl group to a trifluoromethyl group via a trichloromethyl intermediate followed by a halogen exchange (Halex) reaction.

Experimental Protocol: Synthesis from 3-Picoline

This protocol describes a representative lab-scale synthesis adapted from patent literature, proceeding through the key intermediate 2-chloro-5-(trichloromethyl)pyridine (B1585791).[3][5]

Step 1: Synthesis of 2-Chloro-5-methylpyridine (B98176)

-

Reaction: N-oxidation of 3-picoline followed by chlorination.

-

Procedure:

-

To a solution of 3-picoline in glacial acetic acid, add hydrogen peroxide (30% aq.) dropwise while maintaining the temperature between 70-80 °C. Stir the reaction for 18-24 hours to yield N-oxy-3-methylpyridine.

-

The crude N-oxide is then dissolved in a solvent like dichloromethane. Benzoyl chloride is added as the chlorinating agent, and triethylamine (B128534) is added as an acid scavenger.

-

The mixture is heated to reflux and stirred for 3-4 hours.

-

After cooling, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude 2-chloro-5-methylpyridine.

-

Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

-

Reaction: Free-radical side-chain chlorination.

-

Procedure:

-

Dissolve the crude 2-chloro-5-methylpyridine (1.0 eq) in a high-boiling point solvent such as o-dichlorobenzene.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (approx. 2-5 mol%).

-

Heat the mixture to 120-140 °C.

-

Bubble chlorine gas slowly and continuously through the stirred reaction mixture for 18-20 hours. Additional portions of AIBN can be added every few hours to maintain the reaction rate.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction and purge with nitrogen gas to remove excess chlorine. The solvent is removed under vacuum, and the crude product can be purified by distillation or column chromatography to yield 2-chloro-5-(trichloromethyl)pyridine.[3]

-

Step 3: Synthesis of this compound

-

Reaction: Halogen exchange (fluorination).

-

Procedure:

-

To a flask charged with anhydrous potassium fluoride (B91410) (KF) (2.0-2.4 eq), add a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) (approx. 6-10% by weight of the starting material).

-

Add dimethyl sulfoxide (B87167) (DMSO) as the solvent, followed by 2-chloro-5-(trichloromethyl)pyridine (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 5-7 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the mixture, pour it into a large volume of cold water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product, this compound, can be purified by vacuum distillation.[3]

-

Applications in Bioactive Molecule Synthesis

This compound is a cornerstone intermediate, particularly in the agrochemical industry. The chlorine at the 2-position is readily displaced by O- or N-nucleophiles, forming diaryl ethers or amino-pyridines, which are common scaffolds in bioactive molecules.

Synthesis of Aryloxyphenoxypropionate Herbicides

A major application is in the synthesis of "fop" herbicides, such as Fluazifop-P-butyl. These compounds are selective post-emergence herbicides used to control grass weeds in broadleaf crops. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a phenoxide.

Experimental Workflow: Synthesis of Fluazifop-P-butyl

The following diagram outlines the synthetic workflow from the core intermediate to the final active herbicide, Fluazifop-P-butyl. This process highlights the key bond-forming reaction that leverages the reactivity of the 2-chloro position.

Relevance to Drug Development

While the most prominent examples are agrochemical, the trifluoromethyl-pyridyl ether scaffold is highly relevant in medicinal chemistry. The -CF₃ group often enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, crucial for molecular recognition at enzyme active sites or receptor binding pockets. Derivatives have been explored for various therapeutic targets, although few have progressed to marketed drugs using this specific starting material. The principles of synthesis and the mechanism of action of its derivatives, however, provide a valuable case study for drug development professionals.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Derivatives of this compound, such as the "fop" herbicides, function by inhibiting a critical enzyme in lipid metabolism: Acetyl-CoA Carboxylase (ACCase).[6] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids.

ACCase converts acetyl-CoA to malonyl-CoA, which is the primary building block for elongating fatty acid chains. By inhibiting ACCase, these compounds starve the plant of the lipids necessary for building new cell membranes, which is particularly devastating in rapidly growing regions like meristems. The selectivity for grasses over broadleaf plants arises from structural differences in the ACCase enzyme between these plant families.[6]

This mechanism is highly relevant to drug discovery, as human ACC enzymes (ACC1 and ACC2) are validated targets for treating metabolic diseases, including obesity and diabetes, as well as certain types of cancer that rely on de novo fatty acid synthesis for proliferation.

The following diagram illustrates the inhibited metabolic pathway.

Conclusion

This compound is a high-value chemical intermediate with a proven track record in the development of potent, selective bioactive compounds. Its well-defined synthesis and versatile reactivity provide a robust platform for creating complex molecular architectures. While its primary role has been in agrochemicals, the underlying principles of its application—leveraging its unique substituents to achieve potent and selective inhibition of a critical metabolic enzyme—are directly translatable to the field of drug discovery. As researchers continue to explore the chemical space of fluorinated heterocycles, this compound will undoubtedly remain a core building block in the design of next-generation pharmaceuticals and other advanced functional materials.

References

- 1. Buy this compound | 52334-81-3 [smolecule.com]

- 2. This compound | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 5. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for producing 2-chloro-5-(trifluoromethyl)pyridine, a critical intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 3-picoline (3-methylpyridine). This document details the multi-step synthesis, including experimental protocols, quantitative data, and process visualizations to aid in research, development, and scale-up activities.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound from 3-picoline is a four-step process. This pathway involves the initial activation of the pyridine (B92270) ring through N-oxidation, followed by regioselective chlorination, subsequent exhaustive chlorination of the methyl group, and a final halogen exchange reaction to introduce the trifluoromethyl moiety.

Caption: Overall synthetic pathway from 3-Picoline to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each step of the synthesis. The data presented is a synthesis of information from various cited sources to provide a comprehensive understanding of the reaction parameters.

Step 1: N-Oxidation of 3-Picoline

The initial step involves the N-oxidation of 3-picoline to 3-picoline-N-oxide. This is a crucial activation step that facilitates the subsequent electrophilic substitution on the pyridine ring. A common method for this transformation is the use of hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.

Experimental Protocol:

To a reaction vessel containing 3-picoline, glacial acetic acid is added as a solvent. Hydrogen peroxide (30-60% aqueous solution) is then added dropwise to the stirred solution while maintaining the reaction temperature between 70-80°C. The reaction is typically monitored for completion over a period of 18-24 hours. Upon completion, the excess solvent and water are removed under reduced pressure to yield 3-picoline-N-oxide.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Picoline | 1 mole equivalent | [1] |

| Hydrogen Peroxide | 1.4 - 1.5 mole equivalents | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Temperature | 70 - 80°C | [1] |

| Reaction Time | 18 - 24 hours | [1] |

| Yield | 87.6 - 88.8% | [2] |

Step 2: Ring Chlorination of 3-Picoline-N-oxide

The second step is the regioselective chlorination of 3-picoline-N-oxide to produce 2-chloro-5-methylpyridine. The N-oxide group directs the chlorination to the 2-position of the pyridine ring. A common chlorinating agent for this step is benzoyl chloride, often in the presence of an acid scavenger like triethylamine.

Experimental Protocol:

3-Picoline-N-oxide is dissolved in a suitable solvent such as dichloromethane. An acid scavenger, triethylamine, is added to the solution. Benzoyl chloride is then added portion-wise, and the reaction mixture is heated to reflux for 3-4 hours. After the reaction is complete, the mixture is cooled, and the product is isolated. It's important to note that this reaction can produce the isomer 2-chloro-3-methylpyridine (B94477) as a byproduct.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 3-Picoline-N-oxide | 1 mole equivalent | [1] |

| Benzoyl Chloride | 1.4 - 1.6 mole equivalents | [1] |

| Triethylamine | 1.3 - 1.7 mole equivalents | [1] |

| Solvent | Dichloromethane | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 3 - 4 hours | [1] |

| Yield of 2-chloro-5-methylpyridine | 54.9 - 56.5% | [2] |

| Purity (crude) | ~81.5% (containing 2-chloro-3-methylpyridine) | [2] |

Step 3: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

The third step involves the exhaustive chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine. This radical chlorination is typically initiated by a radical initiator or UV light and is carried out at elevated temperatures.

Experimental Protocol:

2-Chloro-5-methylpyridine is dissolved in a high-boiling point solvent like o-dichlorobenzene. A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. The reaction is heated to 120-140°C, and chlorine gas is bubbled through the solution for an extended period (18-20 hours). The initiator may be added in portions throughout the reaction to maintain a steady radical concentration. After completion, the solvent is removed by distillation under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-5-methylpyridine | 1 mole equivalent | [1] |

| Chlorine Gas | Excess | [1] |

| Azobisisobutyronitrile (AIBN) | 5 - 8% by mass of 2-chloro-5-methylpyridine | [1] |

| Solvent | o-Dichlorobenzene | [1] |

| Temperature | 120 - 140°C | [1] |

| Reaction Time | 18 - 20 hours | [1] |

| Yield | 81.0 - 82.7% | [2] |

Step 4: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

The final step is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction (Halex reaction). This is typically achieved using a fluorinating agent like anhydrous potassium fluoride (B91410) in a polar aprotic solvent, often with a phase-transfer catalyst to enhance reactivity.

Experimental Protocol:

2-Chloro-5-(trichloromethyl)pyridine is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). Anhydrous potassium fluoride is added in excess, along with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB). The mixture is heated to reflux with vigorous stirring for 5-7 hours. After the reaction is complete, the product is isolated by distillation or extraction.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloro-5-(trichloromethyl)pyridine | 1 mole equivalent | [1] |

| Anhydrous Potassium Fluoride | 2.0 - 2.4 mole equivalents | [1] |

| Cetyltrimethylammonium Bromide (CTAB) | 6 - 10% by mass of starting material | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 5 - 7 hours | [1] |

| Yield | ~81.1% | [2] |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound from 3-picoline.

Caption: General experimental workflow for the four-step synthesis.

Conclusion

The synthesis of this compound from 3-picoline via a four-step sequence of N-oxidation, ring chlorination, side-chain chlorination, and fluorination is a well-established and scalable method. This guide provides a detailed overview of the experimental protocols and associated quantitative data to support laboratory synthesis and process development. Careful control of reaction conditions at each stage is crucial for maximizing yield and purity while minimizing the formation of byproducts. The provided visualizations offer a clear understanding of the synthetic pathway and experimental workflow, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Analysis of 2-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide

Introduction: 2-Chloro-5-(trifluoromethyl)pyridine is a key fluorinated building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural and electronic properties, dictated by the presence of a chlorine atom, a trifluoromethyl group, and the pyridine (B92270) ring, make it a versatile intermediate. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Data Presentation

The empirical formula for this compound is C₆H₃ClF₃N, with a molecular weight of 181.54 g/mol .[1] The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.689 | s (broad) | H-6 |

| 7.904 | d | H-4 |

| 7.497 | d | H-3 |

Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Notes |

| ~152 | C-2 | Carbon bearing chlorine; expected to be deshielded. |

| ~148 (q) | C-6 | Deshielded due to adjacent nitrogen. |

| ~136 (q) | C-4 | |

| ~125 (q) | C-5 | Carbon bearing the -CF₃ group; will appear as a quartet due to C-F coupling. |

| ~122 | C-3 | |

| ~122 (q) | -CF₃ | Quartet with a large coupling constant (J_C-F). |

Table 3: IR Absorption Data

Infrared spectra have been recorded for this compound.[3] Specific peak assignments from experimental data are not publicly detailed. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1600-1550 | C=N Stretch | Pyridine ring |

| 1500-1400 | C=C Stretch | Aromatic ring |

| 1350-1100 | C-F Stretch | Trifluoromethyl group (strong) |

| 850-550 | C-Cl Stretch | Aryl-Chloride |

Table 4: Mass Spectrometry Data

-

Ionization Method: Electron Impact (EI) at 75 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 183 | 32.2 | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 181 | 100.0 | [M]⁺ (Molecular Ion, base peak) |

| 146 | 95.6 | [M-Cl]⁺ |

| 126 | 32.6 | [M-Cl-HF]⁺ or [C₅H₃F₂N]⁺ |

| 75 | 14.5 | [C₄H₃N]⁺ or similar fragment |

| 69 | 15.9 | [CF₃]⁺ |

Data sourced from ChemicalBook.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 40 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2] The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrometer was used to acquire the proton spectrum. Standard acquisition parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was obtained. The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm. A sufficient relaxation delay was used to ensure the observation of quaternary carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Disc Method): A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Instrumentation: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

-

Ionization: The molecules were ionized using electron impact (EI) with an electron energy of 75 eV.

-

Mass Analysis: The resulting positively charged fragments were accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector measured the intensity of each ion, and the data was processed by a computer to generate the mass spectrum. The instrument was set to scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining solubility, alongside a qualitative summary and a relevant synthetic application.

Qualitative Solubility Profile

This compound is a white to off-white crystalline solid at room temperature. General observations from various chemical suppliers and safety data sheets indicate that it is sparingly soluble in water but exhibits good solubility in a range of common organic solvents.[1] Qualitative assessments have shown it to be soluble in solvents such as chloroform, dichloromethane, ether, petroleum ether, and toluene.[2]

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in readily accessible scientific literature. To facilitate research and process development, the following table is provided as a template for organizing experimentally determined solubility data. The subsequent section details a reliable gravimetric method for obtaining this critical information.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined | |

| Ethanol | Data to be determined | Data to be determined | |

| Acetone | Data to be determined | Data to be determined | |

| Ethyl Acetate | Data to be determined | Data to be determined | |

| Dichloromethane | Data to be determined | Data to be determined | |

| Toluene | Data to be determined | Data to be determined | |

| Acetonitrile | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines the isothermal gravimetric method, a reliable and straightforward technique for accurately determining the solubility of a solid compound in a liquid solvent.[3][4][5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling plate

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker or on the magnetic stirrer set to the desired constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate) * 100

The molar solubility can then be calculated by dividing the solubility in g/L by the molecular weight of this compound (181.54 g/mol ).

Application in Synthesis: A Workflow for Fluopyram (B1672901) Production

This compound is a critical building block for the synthesis of the fungicide and nematicide, Fluopyram. The following diagram illustrates a simplified synthetic pathway.[6][7][8]

Caption: Simplified synthetic workflow for Fluopyram.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine precise solubility data using the detailed experimental protocol provided. This will ensure accurate and reproducible results in process development and chemical synthesis.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Page loading... [guidechem.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

- 8. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-(trifluoromethyl)pyridine (CAS No. 52334-81-3). The information is compiled from multiple safety data sheets to ensure a thorough understanding of the potential hazards and the necessary protocols for its use in a laboratory and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause significant skin and eye irritation and may cause respiratory irritation.[1][2][3][4] Furthermore, some data suggests it may be suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure.[1][2][5][6]

Table 1: GHS Hazard and Precautionary Statements

| Type | Code | Description |

| Hazard | H302 | Harmful if swallowed.[3][5] |

| H315 | Causes skin irritation.[3][4] | |

| H319 | Causes serious eye irritation.[3][4] | |

| H332 | Harmful if inhaled.[5] | |

| H335 | May cause respiratory irritation.[3][4] | |

| H341 | Suspected of causing genetic defects.[1][2][6] | |

| H370 | Causes damage to organs (Central Nervous System).[5] | |

| H372 | Causes damage to organs (Liver, Central and Peripheral Nervous System) through prolonged or repeated exposure.[5] | |

| H227 | Combustible liquid.[5] | |

| Precautionary | P201 | Obtain special instructions before use.[6] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[5] | |

| P264 | Wash skin thoroughly after handling.[3][6] | |

| P270 | Do not eat, drink or smoke when using this product.[3][5][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[7] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][7] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][5][7] | |

| P405 | Store locked up.[3][5][6][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][5] |

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical and Toxicological Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | [3][4] |

| Molecular Weight | 181.54 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 32-34 °C | [4] |

| Density | 1.417 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Acute Toxicity Estimate (ATE), Oral | 500 mg/kg (body weight) | [3] |

| Occupational Exposure Limit | 2 ppm (15 mg/m³) - 8 hr TWA | [5] |

Note: The occupational exposure limit is based on a company standard and should be treated as a guideline in the absence of official regulatory limits.

Experimental Protocols

The toxicological data presented in the safety data sheets, such as the Acute Toxicity Estimate (ATE), are typically derived from standardized testing protocols (e.g., OECD guidelines). However, the specific experimental methodologies and raw data for this compound were not detailed in the reviewed public-facing documentation. Professionals should consult specialized toxicological databases for in-depth study designs.

Safe Handling and Storage

Strict adherence to the following protocols is mandatory to ensure personnel safety.

-

Ventilation: Always use this chemical in a well-ventilated area.[3][8] A local exhaust ventilation system is preferred to keep airborne concentrations below exposure limits.[5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][8][9]

A risk assessment should be conducted before use to determine the appropriate level of PPE.

Table 3: Recommended Personal Protective Equipment

| Area | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield.[3] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][8] | Protects against splashes and dust, preventing serious eye irritation. |

| Skin/Hands | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][2][8] | Prevents skin contact, which causes irritation. |

| Respiratory | In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask).[1][2][3][4] | Protects against inhalation, which is harmful and can cause respiratory irritation. |

-

Do not handle the compound until all safety precautions have been read and understood.[1][3]

-

Avoid all personal contact, including the inhalation of dust, fumes, or vapors.[3][7]

-

Wash hands and any exposed skin thoroughly after handling.[3][5][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][5]

-

Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][5]

-

Take precautionary measures against static discharge.[5]

-

Store in a tightly closed, properly labeled container.[3][5][8]

-

The material is reported to be light-sensitive; store away from direct sunlight.[1][3]

-

Store away from incompatible materials.[5]

Emergency and Disposal Procedures

Immediate medical attention is critical in all cases of exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound 98 52334-81-3 [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Pyridine Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine (B92270) scaffold has emerged as a powerful tool in modern medicinal chemistry. This technical guide provides a comprehensive overview of the profound electron-withdrawing effects of the CF₃ group on the pyridine ring, detailing its influence on physicochemical properties and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of novel therapeutics.

The Electron-Withdrawing Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups utilized in medicinal chemistry. Its potent inductive effect significantly modulates the electronic properties of the pyridine ring, impacting its basicity, aromaticity, and susceptibility to nucleophilic attack.

Impact on pKa

The strong electron-withdrawing nature of the trifluoromethyl group markedly decreases the basicity of the pyridine nitrogen. This is quantitatively reflected in the significantly lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine molecule (pKa ≈ 5.2). The position of the CF₃ group on the pyridine ring further fine-tunes this effect.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Trifluoromethylpyridine | 1.77 |

| 3-Trifluoromethylpyridine | 2.84 |

| 4-Trifluoromethylpyridine | 3.48 |

| 2-Chloropyridine | 0.72 |

| 3-Chloropyridine | 2.84 |

| 4-Chloropyridine | 3.83 |

| 2-Methylpyridine | 5.97 |

| 3-Methylpyridine | 5.68 |

| 4-Methylpyridine | 6.02 |

Table 1: Comparative pKa values of substituted pyridines.

Influence on Electrophilicity and Nucleophilicity

The electron-deficient nature of the trifluoromethylated pyridine ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is a key feature exploited in the synthesis of complex pharmaceutical intermediates. Conversely, the nucleophilicity of the pyridine nitrogen is significantly diminished.

Reactivity of Trifluoromethylated Pyridines

The altered electronic landscape of the pyridine ring due to the CF₃ group dictates its reactivity in various chemical transformations, most notably in nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

Trifluoromethylated pyridines bearing a suitable leaving group, such as a halogen, are highly activated towards SNAᵣ. The strong electron-withdrawing CF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. This reactivity is a cornerstone for the introduction of diverse functionalities onto the pyridine ring.

Synthesis of Trifluoromethylated Pyridines

Several synthetic strategies are employed for the preparation of trifluoromethylated pyridines, broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1]

Synthesis from Trifluoromethyl-Containing Building Blocks

This approach involves the cyclocondensation of smaller, readily available molecules, where at least one of the precursors already contains the trifluoromethyl group. A common building block is ethyl trifluoroacetoacetate.

Direct Trifluoromethylation

Direct trifluoromethylation methods introduce the CF₃ group onto a pre-existing pyridine ring. These methods often involve radical, nucleophilic, or electrophilic trifluoromethylating reagents.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylated pyridines.

Synthesis of this compound

This protocol describes the chlorination of 3-trifluoromethylpyridine.[2]

Materials:

-

3-Trifluoromethylpyridine

-

Carbon tetrachloride (CCl₄)

-

Chlorine (Cl₂)

-

Mercury-vapor lamp

Procedure:

-

Dissolve 3.2 grams of 3-trifluoromethylpyridine in 100 ml of carbon tetrachloride in a suitable reaction vessel equipped with a reflux condenser and a gas inlet.

-

Saturate the solution with chlorine gas.

-

Heat the solution to reflux while irradiating with a mercury-vapor lamp.

-

Monitor the reaction progress by gas-liquid chromatography.

-

Continue the reaction for a total of 8 hours or until the desired conversion is achieved.

-

After completion, cool the reaction mixture and carefully evaporate the solvent and excess chlorine under reduced pressure.

-

The crude product can be purified by distillation to yield 2-chloro-5-trifluoromethylpyridine.

Nucleophilic Aromatic Substitution of this compound with Aniline (B41778)

This protocol details a typical SNAᵣ reaction.[3]

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 181.5 mg), aniline (1.2 mmol, 111.7 mg, 109 µL), and potassium carbonate (2.0 mmol, 276.4 mg).[3]

-

Add 5 mL of anhydrous DMF via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of water.[3]

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-phenyl-5-(trifluoromethyl)pyridin-2-amine, can be purified by column chromatography on silica (B1680970) gel.

Determination of pKa by ¹H NMR Spectroscopy

This protocol outlines the determination of the pKa of a substituted pyridine using ¹H NMR spectroscopy.[4][5]

Materials:

-

Substituted pyridine (e.g., 3-trifluoromethylpyridine)

-

Deuterium oxide (D₂O)

-

Standardized hydrochloric acid (DCl) in D₂O

-

Standardized potassium hydroxide (B78521) (KOD) in D₂O

-

NMR tubes

-

pH meter calibrated for D₂O (pD = pH reading + 0.4)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the substituted pyridine in D₂O at a known concentration (e.g., 10-20 mg/mL).

-

Prepare a series of NMR samples by taking aliquots of the stock solution and adjusting the pD to various values spanning a range of approximately 2 pH units above and below the expected pKa using the standardized DCl and KOD solutions.

-

Record the ¹H NMR spectrum for each sample.

-

Identify a proton signal on the pyridine ring that shows a significant chemical shift change as a function of pD.

-

Plot the chemical shift (δ) of the chosen proton against the pD.

-

The data should fit a sigmoidal curve. The pKa is the pD value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts.

Application in Drug Design and Development

The unique properties conferred by the trifluoromethyl group make it a valuable substituent in the design of novel drug candidates.

Modulation of Physicochemical Properties

The introduction of a CF₃ group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its oral bioavailability.[6]

Improved Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile for a drug candidate.

Enhanced Target Binding

The steric bulk and electronic effects of the trifluoromethyl group can lead to improved binding affinity and selectivity for the biological target.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyridine ring, profoundly influencing its physicochemical properties and chemical reactivity. This guide has provided a detailed overview of these effects, supported by quantitative data and experimental protocols. For medicinal chemists and drug discovery scientists, a thorough understanding of the principles outlined herein is crucial for the rational design and synthesis of novel trifluoromethylated pyridine-containing therapeutics with enhanced efficacy and pharmacokinetic profiles. The strategic application of this unique substituent will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine, a key building block in the synthesis of modern agrochemicals and pharmaceuticals. The document details the historical context of its discovery, outlines various synthetic routes with detailed experimental protocols, and presents its physicochemical properties in a structured format. Furthermore, it illustrates key synthetic pathways and its application in the production of value-added chemicals through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, crop protection, and drug discovery.

Introduction

This compound, with the CAS number 52334-81-3, is a halogenated pyridine (B92270) derivative of significant industrial importance.[1] Its unique molecular architecture, featuring both a chlorine atom and a trifluoromethyl group on the pyridine ring, makes it a versatile intermediate for introducing the trifluoromethylpyridine moiety into more complex molecules. The trifluoromethyl group is a crucial pharmacophore in many active compounds, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide explores the journey of this compound from its discovery to its current-day applications.

Discovery and History

The development of fluorinated organic compounds gained momentum in the mid-20th century. The first synthesis of a trifluoromethyl-substituted pyridine was reported in 1947.[2] However, the specific synthesis of this compound and its recognition as a valuable intermediate for agrochemicals appears to have emerged later.

A significant milestone in the history of this compound is marked by patents filed in the late 1970s. For instance, a patent filed in 1979 details a process for the preparation of this compound, highlighting its utility as a desirable intermediate for herbicidal compounds.[3] This period saw a growing interest in the development of potent and selective herbicides, and this compound emerged as a key component in the synthesis of several successful products. Prior to this, earlier research had noted the difficulties in chlorinating 3-methylpyridine (B133936), the precursor to the trifluoromethyl analogue, indicating that the selective synthesis of this compound was a notable advancement.[3]

Physicochemical and Spectroscopic Properties

This compound is a white to yellowish crystalline solid at room temperature.[4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | |

| Molecular Weight | 181.54 g/mol | |

| CAS Number | 52334-81-3 | |

| Appearance | White to yellowish crystalline low melting solid | [4] |

| Melting Point | 32-34 °C | |

| Boiling Point | 152 °C | [4] |

| Density | 1.417 g/mL at 25 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ether, petroleum ether, toluene. Insoluble in water. | [1] |

| Flash Point | >110 °C |

Spectroscopic Data:

While detailed spectroscopic data is best obtained from analytical standards, typical representations are as follows:

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from various precursors. The most common methods are summarized below.

Synthesis from 3-Methylpyridine (3-Picoline)

This is one of the most economically viable routes. It involves the chlorination of the methyl group, followed by fluorination, and subsequent chlorination of the pyridine ring.

Table 2: Comparison of Synthesis Methods

| Starting Material | Key Steps | Reagents and Conditions | Reported Yield | Reference |

| 3-Methylpyridine | 1. N-Oxidation2. Ring Chlorination3. Side-chain Chlorination4. Fluorination | 1. H₂O₂, Acetic Acid2. Benzoyl chloride3. Cl₂, AIBN, o-dichlorobenzene4. KF, CTAB, DMSO | 81.1% (for fluorination step) | [6] |

| 3-Trifluoromethylpyridine | Vapor-Phase Chlorination | Cl₂, N₂, 350°C, 16s residence time | 62% | [3] |

| 2-Chloro-5-trichloromethylpyridine | Fluorination | Anhydrous HF | - | [7] |

Experimental Protocols

This multi-step synthesis is a common industrial route.

Step 1: N-Oxidation of 3-Methylpyridine

-

To a solution of 3-methylpyridine in glacial acetic acid, add hydrogen peroxide dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours to ensure complete conversion to 3-methylpyridine-N-oxide.

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

The 3-methylpyridine-N-oxide is reacted with a chlorinating agent such as benzoyl chloride in a suitable solvent like dichloromethane.

-

The reaction is typically carried out under reflux for several hours.

Step 3: Synthesis of 2-Chloro-5-trichloromethylpyridine

-

2-Chloro-5-methylpyridine is dissolved in a high-boiling point solvent like o-dichlorobenzene.

-

A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and chlorine gas is bubbled through the solution at an elevated temperature (e.g., 120-140°C) for an extended period (18-20 hours).[6]

Step 4: Fluorination to this compound

-

2-Chloro-5-trichloromethylpyridine is reacted with a fluorinating agent, such as anhydrous potassium fluoride (B91410) (KF).[6]

-

A phase transfer catalyst, like cetyltrimethylammonium bromide (CTAB), and a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), are used.[6]

-

The mixture is heated under reflux for 5-7 hours to facilitate the halogen exchange.[6] The product is then isolated through distillation. The yield for this fluorination step is reported to be around 81.1%.[6]

This method offers a more direct route from a readily available intermediate.

-

A solution of 3-trifluoromethylpyridine in a suitable solvent (e.g., carbon tetrachloride) is vaporized.

-

The vapor is mixed with chlorine gas and an inert diluent like nitrogen.

-

The gas mixture is passed through a reactor heated to a high temperature (e.g., 350°C) with a specific residence time (e.g., 16 seconds).[3]

-

The product stream is then cooled to condense the this compound, which can be purified by distillation. A yield of 62% has been reported for this process.[3]

Applications in Agrochemicals and Pharmaceuticals

This compound is a cornerstone intermediate in the synthesis of numerous high-value agrochemicals and is also explored in pharmaceutical development.

Herbicides

The most prominent application of this compound is in the production of aryloxyphenoxypropionate herbicides, which are effective against a wide range of grass weeds in broadleaf crops. A prime example is Fluazifop-P-butyl .[8]

The synthesis of Fluazifop-P-butyl involves the reaction of this compound with a hydroquinone (B1673460) derivative, followed by coupling with a chiral propionate (B1217596) moiety.[8]

Step 1: Etherification

-

This compound is reacted with the potassium salt of (R)-2-(4-hydroxyphenoxy)propionic acid.

-

The reaction is carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a phase transfer catalyst such as tetra-n-butylammonium iodide.

-

The mixture is heated to around 50-60°C for 2 hours.

Step 2: Esterification

-

The resulting carboxylic acid is then esterified with butanol. This can be achieved using an activating agent like 1,3,5-trichloro-2,4,6-triazine in DMF.

-

The reaction is typically performed at a temperature between 5-25°C. The final product, Fluazifop-P-butyl, is then isolated and purified. A yield of 81% has been reported for this overall process.[9]

Insecticides and Fungicides

Beyond herbicides, this compound serves as a precursor for various insecticides and fungicides. The trifluoromethylpyridine scaffold is present in a number of active ingredients designed to combat a range of agricultural pests and diseases.

Visualizations

Synthesis Pathways

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 5. This compound | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Fluazifop - Wikipedia [en.wikipedia.org]

- 9. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]

The Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide to Key Intermediates

An in-depth examination of the prevalent synthetic pathways, critical intermediates, and experimental protocols for the production of 2-Chloro-5-(trifluoromethyl)pyridine, a vital building block in the pharmaceutical and agrochemical industries.

Introduction

This compound is a crucial intermediate in the synthesis of numerous high-value commercial products, including insecticides, herbicides, and fungicides.[1][2] Its unique combination of a chlorinated pyridine (B92270) ring and a trifluoromethyl group imparts desirable properties to the final active ingredients. The efficient and cost-effective synthesis of this compound is, therefore, a topic of significant interest to researchers and professionals in drug development and crop protection. This technical guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the key intermediates, reaction mechanisms, and experimental methodologies.

Core Synthetic Pathways

The industrial production of this compound predominantly originates from 3-methylpyridine (B133936) (3-picoline). Two major strategies are employed: a stepwise approach involving sequential chlorination and fluorination, and a more direct route involving the chlorination of a pre-fluorinated intermediate.

Pathway 1: Stepwise Chlorination and Fluorination of 3-Methylpyridine

This widely utilized pathway involves a multi-step process, offering good control over the individual transformations. The key intermediates in this sequence are N-oxy-3-methylpyridine, 2-chloro-5-methylpyridine (B98176), and 2-chloro-5-(trichloromethyl)pyridine (B1585791).[1][3]

Caption: Stepwise synthesis of this compound from 3-Methylpyridine.

Step 1: Synthesis of N-oxy-3-methylpyridine

-

Methodology: 3-methylpyridine is oxidized using an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. The reaction is conducted under acidic conditions.[1]

-

Quantitative Data:

| Reactant Ratios (molar) | Temperature (°C) | Time (h) |

| 3-methylpyridine : H₂O₂ (1 : 1.4-1.5) | 70-80 | 18-24 |

Step 2: Synthesis of 2-Chloro-5-methylpyridine

-

Methodology: N-oxy-3-methylpyridine is chlorinated using a chlorinating agent like benzoyl chloride in a solvent such as dichloromethane. An acid scavenger, for instance, triethylamine, is also employed. The reaction mixture is typically stirred and refluxed.[1]

-

Quantitative Data:

| Reactant Ratios (molar) | Time (h) |

| N-oxy-3-methylpyridine : Benzoyl chloride (1 : 1.4-1.6) | 3-4 |

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

-

Methodology: The methyl group of 2-chloro-5-methylpyridine is chlorinated using chlorine gas as the chlorinating agent. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) and carried out in a high-boiling point solvent such as o-dichlorobenzene.[1]

-

Quantitative Data:

| Initiator Loading (% w/w) | Temperature (°C) | Time (h) | Yield (%) |

| 2.5 - 8.0 | 120-140 | 18-20 | 82.7 |

Step 4: Synthesis of this compound

-

Methodology: The trichloromethyl group of 2-chloro-5-(trichloromethyl)pyridine is converted to a trifluoromethyl group via a halogen exchange (fluorination) reaction. Anhydrous potassium fluoride (B91410) is a common fluorinating agent, often used with a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]

-

Quantitative Data:

| Reactant Ratios (molar) | Catalyst Loading (% w/w) | Time (h) |

| 2-chloro-5-(trichloromethyl)pyridine : KF (1 : 2-2.4) | 6-10 | 5-7 |

Pathway 2: Direct Chlorination of 3-Trifluoromethylpyridine

An alternative approach involves the direct chlorination of 3-trifluoromethylpyridine. This method can be advantageous as it bypasses the handling of the trichloromethyl intermediate.[4]

Caption: Synthesis via chlorination of 3-Trifluoromethylpyridine.

Step 1: Synthesis of 3-Trifluoromethylpyridine

While various methods exist for the synthesis of 3-trifluoromethylpyridine, a common industrial approach is the vapor-phase fluorination of 3-picoline.[5][6]

Step 2: Synthesis of this compound

-

Methodology: 3-trifluoromethylpyridine is chlorinated. This can be achieved through various methods, including liquid-phase chlorination using chlorine gas with a radical initiator or UV irradiation, or vapor-phase chlorination at elevated temperatures.[4]

-

Quantitative Data (Vapor Phase):

| Reactant Ratios (molar) | Temperature (°C) | Residence Time (s) |

| 3-trifluoromethylpyridine : Cl₂ (1 : 3.5-6.0) | 350-425 | 10.5-25 |

-

Quantitative Data (Liquid Phase):

| Initiator | Solvent | Reaction Time (h) | Major Product |

| α,α-azobisisobutyronitrile | Carbon tetrachloride | 15 | This compound |

| Mercury-vapor lamp irradiation | Carbon tetrachloride | 8 | This compound |

Simultaneous Vapor-Phase Chlorination/Fluorination

A more direct, one-step process involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst.[5][6] This method has the potential for high throughput and good yields of this compound, though it can also lead to the formation of multi-chlorinated by-products.[5]

Conclusion